molecular formula C13H10BrN3O6 B11530037 5-[(3-Bromo-4-hydroxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-[(3-Bromo-4-hydroxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B11530037
M. Wt: 384.14 g/mol
InChI Key: SUICYUFSECGKOS-UHFFFAOYSA-N
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Description

5-[(3-Bromo-4-hydroxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a bromine atom, a hydroxyl group, and a nitro group attached to a phenyl ring, along with a diazinane trione core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Bromo-4-hydroxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-4-hydroxy-5-nitrobenzaldehyde with 1,3-dimethylbarbituric acid under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as recrystallization or chromatography to ensure the compound’s high purity. Additionally, industrial methods may employ automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Bromo-4-hydroxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 3-bromo-4-hydroxy-5-nitrobenzaldehyde derivatives.

    Reduction: Formation of 3-bromo-4-hydroxy-5-aminophenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3-Bromo-4-hydroxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism by which 5-[(3-Bromo-4-hydroxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets. The compound’s bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, affecting various biochemical pathways. Its ability to form hydrogen bonds and interact with enzymes or receptors makes it a versatile tool in biological studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-hydroxy-5-methoxybenzaldehyde
  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
  • 3-Bromo-4-hydroxy-5-methoxybenzonitrile

Uniqueness

5-[(3-Bromo-4-hydroxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione stands out due to its combination of functional groups, which confer unique reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (hydroxy) groups on the phenyl ring, along with the diazinane trione core, provides a versatile platform for chemical modifications and biological interactions.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C13H10BrN3O6

Molecular Weight

384.14 g/mol

IUPAC Name

5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H10BrN3O6/c1-15-11(19)7(12(20)16(2)13(15)21)3-6-4-8(14)10(18)9(5-6)17(22)23/h3-5,18H,1-2H3

InChI Key

SUICYUFSECGKOS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)[N+](=O)[O-])C(=O)N(C1=O)C

Origin of Product

United States

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